molecular formula C7H15N3OS B13761456 2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide CAS No. 51672-22-1

2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide

Cat. No.: B13761456
CAS No.: 51672-22-1
M. Wt: 189.28 g/mol
InChI Key: RBCVXENZZZVCFS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2’-[(methylamino)thioxomethyl]propionohydrazide is a chemical compound with the molecular formula C7H15N3OS and a molecular weight of 189.28 g/mol . It is known for its unique structure, which includes a thioxomethyl group and a propionohydrazide moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2’-[(methylamino)thioxomethyl]propionohydrazide typically involves the reaction of pivalic acid with methylamine and thiosemicarbazide . The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethyl-2’-[(methylamino)thioxomethyl]propionohydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2’-[(methylamino)thioxomethyl]propionohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxomethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Solvents: Reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-2’-[(methylamino)thioxomethyl]propionohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2’-[(methylamino)thioxomethyl]propionohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N’-[(methylamino)thioxomethyl]propanoic acid hydrazide
  • 1-Pivaloyl-4-methylthiosemicarbazide
  • Pivalic acid 2-[(methylamino)thioxomethyl hydrazide]

Uniqueness

2,2-Dimethyl-2’-[(methylamino)thioxomethyl]propionohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-dimethylpropanoylamino)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3OS/c1-7(2,3)5(11)9-10-6(12)8-4/h1-4H3,(H,9,11)(H2,8,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVXENZZZVCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068658
Record name Pivalic acid 2-[(methylamino)thioxomethyl hydrazide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51672-22-1
Record name 2,2-Dimethylpropanoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51672-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dimethyl-, 2-((methylamino)thioxomethyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051672221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2-dimethyl-, 2-[(methylamino)thioxomethyl]hydrazide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pivalic acid 2-[(methylamino)thioxomethyl hydrazide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide
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